An In-Depth Technical Guide to 1-Butan-d9-ol: Properties, Applications, and Experimental Considerations
An In-Depth Technical Guide to 1-Butan-d9-ol: Properties, Applications, and Experimental Considerations
This guide provides a comprehensive overview of 1-Butan-d9-ol (CD₃(CD₂)₃OH), a deuterated isotopologue of n-butanol. Intended for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, synthesis, and diverse applications of this stable isotope-labeled compound, with a focus on its utility in analytical and research settings.
Introduction: The Significance of Isotopic Labeling
In the landscape of modern analytical chemistry and metabolic research, stable isotope-labeled compounds are indispensable tools. 1-Butan-d9-ol, in which nine hydrogen atoms are replaced with deuterium, serves as a prime example of the utility of such molecules. Its near-identical chemical behavior to its non-labeled counterpart, 1-butanol, combined with a distinct mass difference, makes it an invaluable asset in mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and as a tracer in various scientific investigations.[1][2] This guide will explore the fundamental characteristics of 1-Butan-d9-ol and provide practical insights into its application.
Chemical and Physical Properties of 1-Butan-d9-ol
1-Butan-d9-ol is a clear, colorless, and volatile oil.[3] Its physical and chemical properties are summarized in the table below, with comparisons to its non-deuterated form, 1-Butanol. The primary distinction lies in its molecular weight, a direct consequence of the nine deuterium atoms.
| Property | 1-Butan-d9-ol | 1-Butanol |
| Chemical Formula | C₄HD₉O | C₄H₁₀O |
| Linear Formula | CD₃(CD₂)₂CD₂OH | CH₃(CH₂)₃OH |
| CAS Number | 25493-17-8 | 71-36-3 |
| Molecular Weight | 83.18 g/mol | 74.12 g/mol |
| Melting Point | -90 °C | -89.8 °C |
| Boiling Point | 116-118 °C | 117.7 °C |
| Density | 0.907 g/mL at 25 °C | 0.81 g/cm³ at 20 °C |
| Flash Point | 35 °C | 35 °C |
| Solubility | Soluble in DMSO, Methanol. Limited solubility in water. | 73 g/L in water at 25 °C. Very soluble in acetone, miscible with ethanol and ethyl ether. |
| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |
Synthesis of 1-Butan-d9-ol
The synthesis of deuterated compounds like 1-Butan-d9-ol typically involves hydrogen-deuterium exchange reactions. While specific proprietary methods may vary, a general approach involves the treatment of the corresponding non-labeled compound with a deuterium source in the presence of a catalyst. For instance, a common method for deuterating alcohols is through catalytic exchange with deuterium gas (D₂) or heavy water (D₂O) over a suitable catalyst, such as a noble metal catalyst (e.g., palladium, platinum) on a support like carbon.
A plausible synthetic route could involve the reduction of a deuterated precursor, such as a deuterated butyric acid or butyraldehyde, using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).
Key Applications in Research and Development
The unique properties of 1-Butan-d9-ol lend it to a variety of applications in scientific research.
Internal Standard in Quantitative Analysis
The most prevalent application of 1-Butan-d9-ol is as an internal standard (IS) in quantitative analysis, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS).[1]
The Rationale for Using a Deuterated Internal Standard:
An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, but is distinguishable by the mass spectrometer. Deuterated standards, such as 1-Butan-d9-ol, fulfill these criteria exceptionally well.[1] They compensate for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of quantification.[4]
Illustrative Experimental Workflow: Quantification of 1-Butanol in a Biological Matrix using GC-MS with 1-Butan-d9-ol as an Internal Standard
Caption: Workflow for quantitative analysis using an internal standard.
Step-by-Step Protocol:
-
Preparation of Standards: Prepare a series of calibration standards containing known concentrations of 1-butanol and a constant concentration of 1-Butan-d9-ol.
-
Sample Preparation:
-
To an aliquot of the biological sample, add a known amount of the 1-Butan-d9-ol internal standard solution. This should be done at the earliest stage of sample preparation to account for any loss during extraction.[4]
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or a solid-phase extraction to isolate the analytes.
-
Evaporate the organic layer under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the prepared sample into a gas chromatograph equipped with a mass spectrometer. A polar or mid-polar column is generally recommended for the analysis of alcohols.[9]
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor characteristic ions for both 1-butanol and 1-Butan-d9-ol. For 1-Butan-d9-ol, the parent and fragment peaks at m/z = 83 and m/z = 64 can be monitored.[3]
-
-
Data Analysis:
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of 1-butanol in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
NMR Spectroscopy
In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are essential to avoid large solvent signals that would otherwise obscure the signals from the analyte.[10] While 1-Butan-d9-ol is not typically used as a bulk solvent due to its cost, it can be used as a reference standard or in studies where the behavior of butanol itself is of interest.
The Role of Deuterium in NMR:
-
Signal Avoidance: Deuterium resonates at a much different frequency than protons, so a deuterated solvent will not produce a large interfering signal in a ¹H NMR spectrum.[11]
-
Deuterium Lock: Modern NMR spectrometers utilize the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability and improving the resolution of the spectrum.[10]
Tracer in Scientific Studies
1-Butan-d9-ol serves as an excellent tracer in various scientific investigations due to its isotopic label.
-
Metabolic Studies: In metabolic research, deuterated compounds are used to trace the metabolic fate of molecules in vivo. By introducing 1-Butan-d9-ol, researchers can track its absorption, distribution, metabolism, and excretion, providing insights into the metabolic pathways of alcohols.[7][12]
-
Atmospheric Chemistry: 1-Butan-d9-ol is employed as a tracer for hydroxyl radicals (•OH) in atmospheric chemistry studies.[3][13] The rate of its degradation in the presence of •OH can be used to quantify the concentration of these highly reactive species, which play a crucial role in atmospheric oxidation processes.
Conceptual Diagram: 1-Butan-d9-ol as a Tracer
Caption: Conceptual flow of using 1-Butan-d9-ol as a tracer.
Safety, Handling, and Storage
1-Butan-d9-ol is a flammable liquid and vapor. It is harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation, drowsiness, or dizziness.
Handling Precautions:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing vapor or mist.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep in a flammable liquids storage cabinet.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Butan-d9-ol is a versatile and powerful tool for researchers and scientists across various disciplines. Its utility as an internal standard in quantitative mass spectrometry is well-established, offering enhanced accuracy and reliability. Furthermore, its application as a tracer in metabolic and environmental studies continues to provide valuable insights into complex biological and chemical processes. A thorough understanding of its properties and the principles behind its applications, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory.
References
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Reaction Rate Coefficient of OH Radicals with d9-Butanol as a Function of Temperature | ACS Omega. (2021). ACS Publications. Retrieved from [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). YouTube. Retrieved from [Link]
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I want to do GCMS analysis of butanol containing samples. Can anybody give an idea about what column to be used and what conditions to be followed? (2016). ResearchGate. Retrieved from [Link]
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Deuterated Standards for LC-MS Analysis. (2023). ResolveMass Laboratories Inc. Retrieved from [Link]
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Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition | ACS Omega. (2021). ACS Publications. Retrieved from [Link]
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TRACER TECHNIQUES FOR THE STUDY OF METABOLISM. (1997). NCBI Bookshelf. Retrieved from [Link]
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butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Stable Isotope Tracer Applications. (n.d.). Metabolic Solutions. Retrieved from [Link]
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Reaction Rate Coefficient of OH Radicals with d9-Butanol as a Function of Temperature. (2021). ACS Omega. Retrieved from [Link]
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Provide a step-by-step explanation for laboratory synthesis of n-butanol-1-d, starting with n-butyl alcohol. In other words, how would you produce butane with a deuterium atom on the first carbon atom? (n.d.). Study.com. Retrieved from [Link]
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Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. (2023). Chemistry Hall. Retrieved from [Link]
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